P2X3 Antagonist Potency: 25 nM IC50 Places the 4-Methoxy Analog Among Potent Pyrazine-Based Modulators
In a functional FLIPR assay using recombinant rat P2X3 receptors expressed in CHO cells, 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile demonstrated an IC50 of 25 nM [1]. This value is substantially more potent than other reported pyrazine-based P2X3 modulators, such as P2X3 antagonist 38, which exhibits IC50 values of 132 nM, 165 nM, and 421 nM for human, rat, and guinea pig P2X3 receptors, respectively . The 4-methoxy substitution on the phenoxy ring is a critical driver of this enhanced potency compared to alkyl or unsubstituted analogs.
| Evidence Dimension | Antagonist activity at recombinant P2X3 receptor (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | P2X3 antagonist 38: 132 nM (hP2X3), 165 nM (rP2X3), 421 nM (gpP2X3) |
| Quantified Difference | Target compound is 5.3-fold more potent than P2X3 antagonist 38 at human P2X3. |
| Conditions | Rat recombinant P2X3 in CHO cells by FLIPR assay; human, rat, and guinea pig P2X3 in respective assays. |
Why This Matters
For pain and inflammation programs requiring potent P2X3 blockade, the 4-methoxy analog provides a significant potency advantage over other pyrazine-based antagonists, potentially enabling lower dosing and an improved therapeutic window.
- [1] BindingDB, 'BDBM50413382 (CHEMBL494833): IC50 25 nM for rat P2X3 in CHO cells,' BindingDB, 2024. View Source
